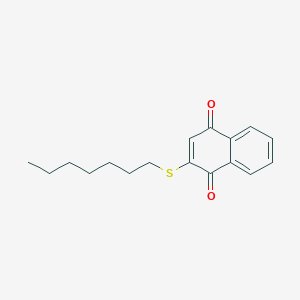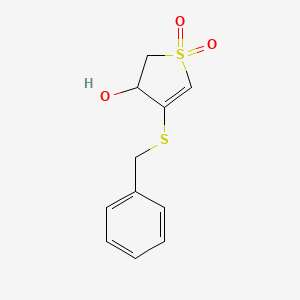
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a hydroxy group, and a thiophene-1,1-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,4-diketone with elemental sulfur under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiophene derivative with a suitable leaving group (such as a halide) can react with benzylthiol in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions. For instance, a thiophene derivative with a suitable precursor can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.
Reduction: Formation of 4-(Benzylsulfanyl)-2,3-dihydrothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimalarial activity.
Materials Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the formation of β-hematin, thereby disrupting the parasite’s ability to detoxify heme . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death.
相似化合物的比较
Similar Compounds
4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: An oxidized derivative with similar structural features.
4-(Benzylsulfonyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A sulfonyl derivative with enhanced stability.
Uniqueness
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group provides a site for further functionalization, while the hydroxy group allows for potential hydrogen bonding interactions in biological systems.
属性
CAS 编号 |
87947-54-4 |
|---|---|
分子式 |
C11H12O3S2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
4-benzylsulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-ol |
InChI |
InChI=1S/C11H12O3S2/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,8,10,12H,6-7H2 |
InChI 键 |
CEWUYAFJOVRINH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=CS1(=O)=O)SCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


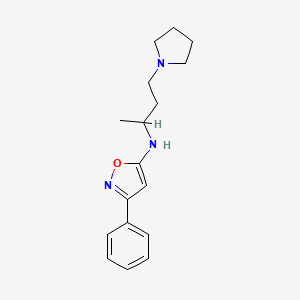
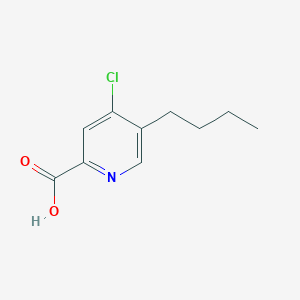
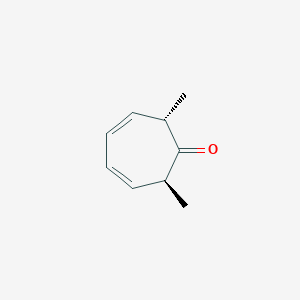
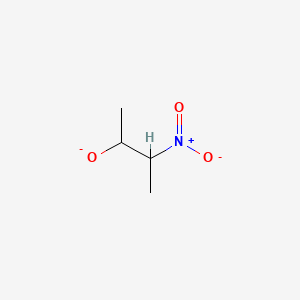
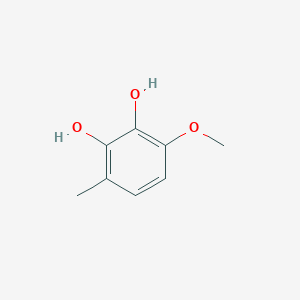
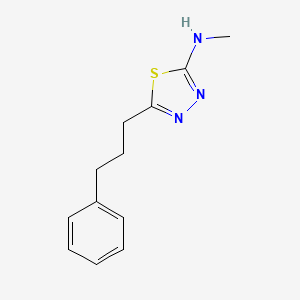
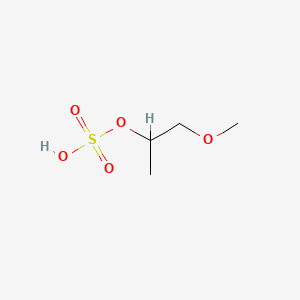

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)
